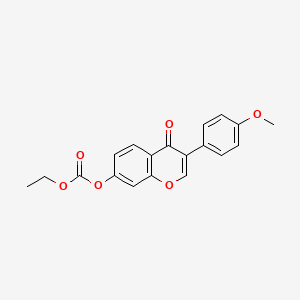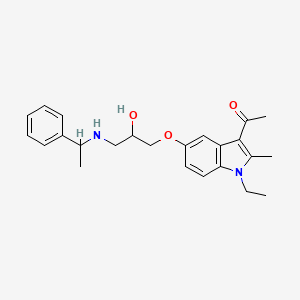
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone is a complex organic compound, often of interest in various fields of chemistry and biology due to its unique structure and reactive properties. This compound features an indole core, a characteristic moiety in many natural and synthetic biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core, followed by ethylation, and subsequent functionalization.
A possible synthetic route might involve the reaction of a methyl-substituted indole with ethyl halides in the presence of a base to introduce the ethyl group.
Subsequent steps could include the addition of hydroxy and amino groups via nucleophilic substitution and condensation reactions, employing reagents like sodium hydroxide and phenylethylamines under controlled temperature conditions.
Industrial Production Methods:
Industrial production would scale up these reactions using continuous flow processes to ensure consistent quality and yield.
Catalytic processes and solvent optimization would be crucial to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the hydroxy group, forming carbonyl compounds.
Reduction: Reduction reactions could be utilized to modify the ketone or aromatic rings.
Substitution: Halogenation or alkylation can occur at various positions on the indole core, given suitable conditions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or Jones reagent.
Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Electrophilic substitution reactions using reagents like halogens, sulfuric acid, or alkylating agents.
Major Products:
Products of these reactions could range from hydroxylated derivatives to fully reduced aromatic rings, depending on the conditions applied.
Scientific Research Applications
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone has a range of applications:
In Chemistry: Useful as a building block for synthesizing more complex molecules, particularly in organic and medicinal chemistry.
In Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development and pharmacological studies.
In Medicine: Potential use in creating compounds with therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial agents.
In Industry: Could be utilized in the development of dyes, pigments, or as intermediates in the synthesis of various chemical products.
Mechanism of Action
The compound’s mechanism of action would involve interactions with biological macromolecules:
Molecular Targets: Likely targets include enzymes and receptors in biological systems, given the compound’s structure.
Pathways Involved: The compound could modulate pathways related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Compounds with analogous indole structures, such as serotonin or melatonin derivatives.
Other hydroxyalkylated indoles or amino-substituted indoles.
Uniqueness:
The combination of the specific substituents on the indole core sets 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone apart, providing it with unique physicochemical and biological properties that might be distinct from its analogs.
That should cover it all! What do you think?
Properties
IUPAC Name |
1-[1-ethyl-5-[2-hydroxy-3-(1-phenylethylamino)propoxy]-2-methylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-5-26-17(3)24(18(4)27)22-13-21(11-12-23(22)26)29-15-20(28)14-25-16(2)19-9-7-6-8-10-19/h6-13,16,20,25,28H,5,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSCDLYTAFULIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CNC(C)C3=CC=CC=C3)O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
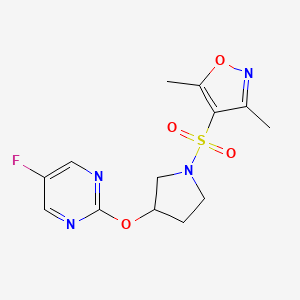
![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)
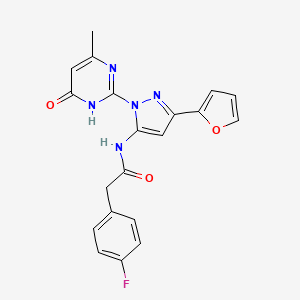
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2699874.png)
![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
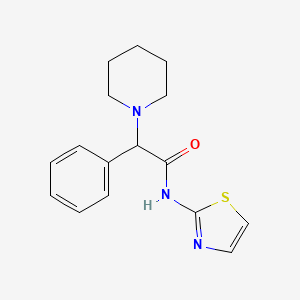
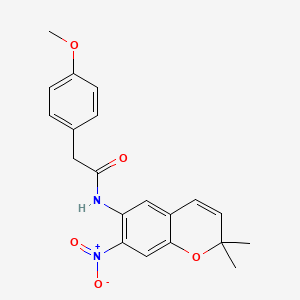
![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)

![Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2699889.png)
